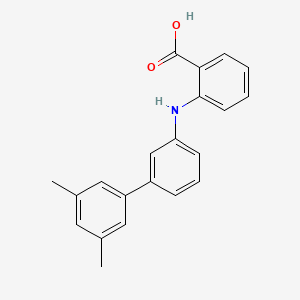
1-Fluoro-4-(2-cyclopentylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-(2-cyclopentylethyl)benzene is an organic compound characterized by a benzene ring substituted with a fluoro group and a 2-cyclopentylethyl group
Métodos De Preparación
The synthesis of 1-Fluoro-4-(2-cyclopentylethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives, such as fluorobenzene and cyclopentylethyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a Grignard reagent, where cyclopentylethyl magnesium bromide is reacted with fluorobenzene.
Industrial Production: On an industrial scale, the synthesis may involve catalytic hydrogenation and halogenation processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Fluoro-4-(2-cyclopentylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under specific conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions: Typical reagents include strong bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products depend on the type of reaction and conditions used, ranging from substituted benzene derivatives to alcohols and hydrocarbons.
Aplicaciones Científicas De Investigación
1-Fluoro-4-(2-cyclopentylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-(2-cyclopentylethyl)benzene involves its interaction with molecular targets through:
Electrophilic Aromatic Substitution: The fluoro group activates the benzene ring towards electrophilic attack, facilitating substitution reactions.
Pathways Involved: The compound can participate in various metabolic pathways, depending on its functional groups and the presence of specific enzymes.
Comparación Con Compuestos Similares
1-Fluoro-4-(2-cyclopentylethyl)benzene can be compared with other similar compounds, such as:
Fluorobenzene: A simpler structure with only a fluoro group attached to the benzene ring.
Cyclopentylethylbenzene: Lacks the fluoro group, affecting its reactivity and applications.
1-Fluoro-4-(p-tolylethynyl)benzene: Another fluorinated benzene derivative with different substituents, leading to varied chemical properties and uses.
Propiedades
Número CAS |
797752-67-1 |
|---|---|
Fórmula molecular |
C13H17F |
Peso molecular |
192.27 g/mol |
Nombre IUPAC |
1-(2-cyclopentylethyl)-4-fluorobenzene |
InChI |
InChI=1S/C13H17F/c14-13-9-7-12(8-10-13)6-5-11-3-1-2-4-11/h7-11H,1-6H2 |
Clave InChI |
ZXUDTNYBASADKA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12535056.png)
![1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene](/img/structure/B12535061.png)
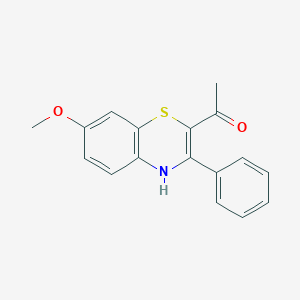
![2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid](/img/structure/B12535073.png)
![Dimethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B12535085.png)
![4-[(Benzyloxy)methyl]-2H-1,2,3-triazole](/img/structure/B12535088.png)
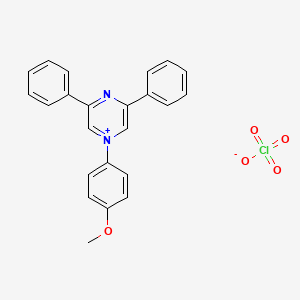
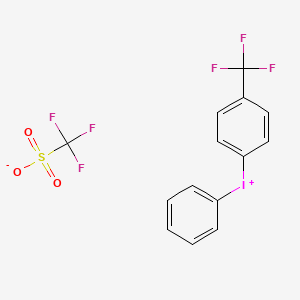
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)
![1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B12535134.png)
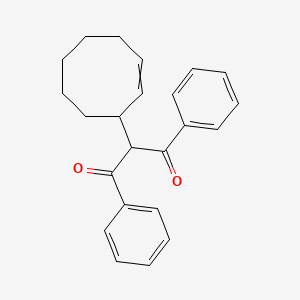
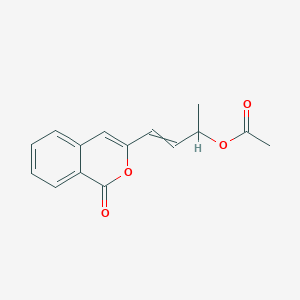
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)
